(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C30H33N3O2S2 |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N3O2S2/c1-20(2)19-35-25-14-15-26(21(3)16-25)28-22(18-32(31-28)23-10-6-4-7-11-23)17-27-29(34)33(30(36)37-27)24-12-8-5-9-13-24/h4,6-7,10-11,14-18,20,24H,5,8-9,12-13,19H2,1-3H3/b27-17- |
InChI Key |
DAOXBAAGPHNNHR-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of a thiazolidinone derivative with a pyrazole derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Additions at the Thioxo Group
The 2-thioxo group in the thiazolidinone ring is susceptible to nucleophilic attack. This reactivity is exploited in modifications to generate derivatives with enhanced biological activity.
Knoevenagel Condensation at the Exocyclic Double Bond
The methylidene group (C5 position) participates in condensation reactions with active methylene compounds, enabling structural diversification.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring’s electron-rich nature allows electrophilic substitutions, particularly at the C3 and C5 positions.
Cycloaddition Reactions
The exocyclic double bond (C5–C6) participates in [4+2] Diels-Alder reactions, forming fused heterocycles.
Oxidation and Reduction Reactions
The thiazolidinone core and substituents undergo redox transformations under controlled conditions.
Ring-Opening and Recyclization
The thiazolidinone ring can undergo cleavage under acidic or basic conditions, enabling recyclization into novel scaffolds.
Key Structural Insights Influencing Reactivity
-
Thiazolidinone Core : The 2-thioxo group and conjugated double bond drive nucleophilic and cycloaddition reactions .
-
Pyrazole Substituent : Electron-donating groups (e.g., methylpropoxy) enhance electrophilic substitution rates .
-
Cyclohexyl Group : Introduces steric hindrance, moderating reaction kinetics at the C3 position .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has been evaluated against different cancer cell lines, showing promising cytotoxic effects. For instance, it may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cancer progression.
Case Study on Anticancer Effects
A study published in a peer-reviewed journal demonstrated that a related thiazolidinone compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound induced cell cycle arrest and apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction |
| B | HT-29 | 20 | Cell cycle arrest |
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Potential Therapeutic Applications
Given its biological activities, (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one holds promise for several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics to combat resistant bacterial strains.
- Anticancer Drugs : Further exploration as a chemotherapeutic agent targeting specific cancer types.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases logP compared to phenyl (Compound I) but reduces it slightly compared to hexyl analogs. This balances solubility and bioavailability.
Biological Activity :
- Phenyl-substituted analogs (e.g., Compound I) show antimicrobial activity, while hexyl/isopropyl derivatives are explored for anticancer applications due to improved cellular uptake .
- The target compound’s pyrazole-phenyl hybrid may enhance binding to enzymes like COX-2 or kinases, though specific data are pending .
Stereochemical Stability :
- All Z-isomers exhibit planar conjugation, but bulkier substituents (e.g., cyclohexyl) reduce rotational freedom, stabilizing the bioactive conformation .
Biological Activity
The compound (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are characterized by their heterocyclic structure, which allows for a variety of modifications that can enhance their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, structure-activity relationships, and relevant case studies.
The thiazolidinone scaffold is known for its ability to interact with various biological targets. The presence of substituents such as the cyclohexyl group and the pyrazole moiety in this compound may influence its biological activity through several mechanisms:
- Antioxidant Activity : Thiazolidinones have been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anticancer Activity : The ability of thiazolidinones to induce apoptosis in cancer cells has been well-documented, potentially through the inhibition of specific signaling pathways.
- Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties, likely due to their interference with microbial cell wall synthesis or function.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated effective radical scavenging capabilities in various assays such as DPPH and ABTS . The compound may exhibit similar properties due to its structural features.
Anticancer Activity
Thiazolidinones have been investigated for their anticancer effects across multiple cancer types. A study on related compounds demonstrated that modifications at specific positions could enhance cytotoxicity against breast cancer cells . The mechanism often involves cell cycle arrest and induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The compound's unique substituents may play a crucial role in enhancing its antimicrobial efficacy.
Case Study 1: Anticancer Properties
A study evaluated a series of thiazolidinone derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with a cyclohexyl substituent exhibited improved activity compared to those without it, suggesting that this moiety may enhance cellular uptake or interaction with target proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against common pathogens. The study found that specific modifications led to increased potency against Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential interactions with bacterial enzymes involved in cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural components. Key factors include:
- Substituent Positioning : Variations at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter activity.
- Type of Substituents : Electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl | Increases lipophilicity |
| 3 | Aromatic | Enhances interaction with targets |
| 5 | Heterocyclic | Improves binding affinity |
Q & A
Q. What synthetic strategies are employed to construct the thiazolidinone core in this compound?
The thiazolidinone ring is typically synthesized via cyclocondensation of a substituted aldehyde (e.g., 4-hydroxy-3-iodobenzaldehyde) with thiosemicarbazide under acidic conditions. Key steps include:
- Schiff base formation : Aldehyde reacts with thiosemicarbazide to form a hydrazone intermediate.
- Cyclization : Acid catalysis (e.g., acetic acid) promotes ring closure to yield the thiazolidinone scaffold .
- Substituent introduction : Post-cyclization functionalization (e.g., iodination, alkylation) is performed to attach the cyclohexyl and pyrazole moieties. Optimization Tip: Solvent choice (ethanol or methanol) and temperature control (reflux at 80–100°C) improve yields by minimizing side reactions like oxidation of the hydroxy group .
Q. How is the compound characterized for structural confirmation?
A multi-technique approach is essential:
- NMR Spectroscopy : and NMR verify regioselectivity of substituents (e.g., Z-configuration of the methylidene group at C5) .
- IR Spectroscopy : Peaks at 1670–1700 cm confirm the thioxo (C=S) and carbonyl (C=O) groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns . Note: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism; deuterated DMSO is recommended for stable readings .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole substitution be addressed?
The 1-phenyl-1H-pyrazole moiety’s substitution pattern is influenced by steric and electronic factors:
- Steric effects : Bulky groups (e.g., 2-methylpropoxy) favor substitution at the less hindered C3 position over C5 .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic attacks to specific positions. Computational DFT studies (B3LYP/6-31G*) predict reactive sites . Case Study: In analogous compounds, regioselectivity was confirmed via X-ray crystallography, revealing C3-substitution in 85% of cases .
Q. What methodologies resolve contradictions in crystallographic data refinement?
Q. How do intermolecular interactions influence crystallization outcomes?
Hydrogen bonding and π-π stacking dominate packing behavior:
- Hydrogen bonds : The thioxo group (S) acts as an acceptor, forming S···H-N interactions with adjacent molecules (2.8–3.0 Å) .
- π-π interactions : Aryl rings (phenyl, pyrazole) stack at 3.5–4.0 Å distances, stabilizing the lattice. Graph Set Analysis: Etter’s notation reveals motifs in related structures, indicating dimeric hydrogen-bonded units .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for multi-step synthesis?
A DoE (Design of Experiments) approach identifies critical variables:
- Factors : Catalyst loading (e.g., p-TsOH), solvent polarity (DMF vs. THF), and reaction time.
- Response Surface Model : For a similar thiazolidinone, optimal conditions were: 10 mol% catalyst, DMF/EtOH (1:1), 12 h reflux (yield: 78%) .
- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) removes unreacted aldehyde and oxidized quinones .
Q. What computational tools predict biological activity?
- Molecular Docking : AutoDock Vina screens against targets like COX-2 (PDB: 3LN1). The pyrazole-thiazolidinone hybrid shows a docking score of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 3.5) and CYP2D6 inhibition risk .
Data Contradictions and Resolution
Q. How to address conflicting NMR assignments for stereoisomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
